Product packaging for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine(Cat. No.:CAS No. 1480307-21-8)

2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Cat. No.: B1466446
CAS No.: 1480307-21-8
M. Wt: 169.26 g/mol
InChI Key: XCASMEMPMJZBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Oxolan-2-yl)ethyl]pyrrolidine is a chemical compound of high interest in medicinal chemistry and drug discovery, incorporating a saturated pyrrolidine ring tethered to an oxolane (tetrahydrofuran) group. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, featured in numerous bioactive molecules and FDA-approved drugs due to its advantageous three-dimensional, sp3-hybridized structure . This non-planarity allows researchers to efficiently explore pharmacophore space and fine-tune stereochemistry, which is critical for achieving target selectivity and optimizing the pharmacokinetic profile of drug candidates . The incorporation of the oxolane moiety can further influence the compound's physicochemical properties, such as solubility and lipophilicity. This combination of structural features makes this compound a valuable building block for the synthesis of novel compounds. Its applications span across various therapeutic areas, including the development of antiviral agents , anticonvulsants , and antidiabetics . As a versatile intermediate, it can be utilized in ring-functionalization strategies or as a core scaffold in the design of libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1466446 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine CAS No. 1480307-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1480307-21-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-[2-(oxolan-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C10H19NO/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-11H,1-8H2

InChI Key

XCASMEMPMJZBFR-UHFFFAOYSA-N

SMILES

C1CC(NC1)CCC2CCCO2

Canonical SMILES

C1CC(NC1)CCC2CCCO2

Origin of Product

United States

Synthetic Methodologies for 2 2 Oxolan 2 Yl Ethyl Pyrrolidine

Retrosynthetic Analysis of the 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis involves strategically disconnecting the molecule at key bonds to reveal logical precursors.

Disconnection Strategies for Pyrrolidine (B122466) Ring Formation

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, can be conceptually disconnected in several ways. tandfonline.com A primary strategy involves breaking one of the carbon-nitrogen bonds, which points towards a cyclization reaction of a linear precursor. This approach often involves an intramolecular nucleophilic substitution or amination of a suitable substrate. Another powerful method is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene to directly form the pyrrolidine ring. osaka-u.ac.jpnih.gov

Approaches for Incorporating the Oxolane Moiety

The oxolane, or tetrahydrofuran (B95107) (THF), ring is another key feature of the target molecule. chemicalbook.com Its incorporation can be approached in two main ways. One is to start with a pre-formed oxolane-containing building block that is then attached to the pyrrolidine precursor. Alternatively, the oxolane ring can be constructed during the synthesis. Common methods for THF synthesis include the intramolecular cyclization of a diol or the ring expansion of an epoxide. nih.gov

Linker (Ethyl Group) Installation Methodologies

The ethyl group serves as a linker connecting the pyrrolidine and oxolane rings. The installation of this two-carbon chain can be achieved through various synthetic transformations. google.com One common approach is the use of organometallic reagents, such as Grignard or organolithium reagents, which can add a two-carbon unit to an appropriate electrophile. Another strategy involves the use of bifunctional linkers that can react with both the pyrrolidine and oxolane precursors. google.comnih.gov

Classical Synthetic Routes to the Pyrrolidine Core

The construction of the pyrrolidine ring is a well-established area of organic synthesis with a multitude of reliable methods.

Cyclization Reactions for Pyrrolidine Ring Construction

Cyclization reactions are a cornerstone of pyrrolidine synthesis, offering a direct route to the five-membered ring from acyclic precursors. nih.gov These reactions typically involve the formation of a carbon-nitrogen bond through an intramolecular process.

Intramolecular amination is a powerful and widely used strategy for constructing the pyrrolidine ring. nih.gov This approach involves the cyclization of an amino group onto an electrophilic carbon center within the same molecule.

One of the most common methods is the intramolecular cyclization of an amino-halide or amino-sulfonate. In this reaction, a primary or secondary amine attacks an alkyl halide or sulfonate ester at the appropriate position to form the five-membered ring. The efficiency of this reaction is often influenced by the nature of the leaving group and the reaction conditions.

Palladium-catalyzed intramolecular amination of alkenes has also emerged as a versatile method for pyrrolidine synthesis. rsc.orgrsc.org This reaction typically involves the aminopalladation of an alkene followed by reductive elimination to form the C-N bond and the pyrrolidine ring. The stereoselectivity of this process can often be controlled by the choice of catalyst and ligands.

Another important approach is the copper-promoted intramolecular aminooxygenation of alkenes, which can lead to the formation of functionalized pyrrolidines with high diastereoselectivity. nih.gov This method allows for the simultaneous introduction of both a nitrogen and an oxygen functionality into the molecule.

Intramolecular Amination Strategy Description Key Features
Intramolecular Cyclization of Amino-halides/sulfonates A primary or secondary amine displaces a halide or sulfonate leaving group within the same molecule to form the pyrrolidine ring.- Relies on classical SN2 reaction principles.- The choice of leaving group is crucial for reaction efficiency.
Palladium-Catalyzed Intramolecular Amination of Alkenes An amino group adds across a double bond in the presence of a palladium catalyst, followed by reductive elimination to form the pyrrolidine. rsc.orgrsc.org- Offers good control over stereochemistry.- Tolerates a wide range of functional groups.
Copper-Promoted Intramolecular Aminooxygenation of Alkenes An alkene undergoes a copper-promoted cyclization involving both an amino and an oxygen nucleophile. nih.gov- Leads to the formation of highly functionalized pyrrolidines.- Can achieve high levels of diastereoselectivity.
Reductive Cyclization Approaches

Reductive cyclization represents a fundamental strategy for the synthesis of the pyrrolidine core of this compound. This approach typically involves the intramolecular cyclization of a linear precursor containing the requisite carbon and nitrogen atoms, followed by a reduction step. A common pathway begins with a precursor molecule that already possesses the complete carbon skeleton, including the oxolane-ethyl side chain.

For instance, a γ-amino ketone can undergo intramolecular cyclization to form a cyclic imine, which is then reduced to the corresponding pyrrolidine. The reduction of the imine functional group can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), is a frequently used method. nih.gov Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be effective for this transformation. nih.gov The latter is particularly useful as it is selective for the imine group in the presence of other reducible functional groups like ketones.

Another viable reductive cyclization strategy involves the ring-closure reactions of enaminones derived from appropriately substituted Baylis-Hillman adducts, which can yield N-substituted pyrrolidines in good yields. nih.gov The synthesis of diethyl (pyrrolidin-2-yl)phosphonates has also been demonstrated through the reduction of an imine group within a pyrroline (B1223166) ring system, showcasing the versatility of this reductive approach to finalize the saturated heterocyclic structure. nih.gov

Table 1: Comparison of Reducing Agents for Imine Reduction in Pyrrolidine Synthesis

Reducing Agent Typical Conditions Advantages Potential Limitations
Catalytic Hydrogenation (e.g., H₂, Pd/C) Atmospheric or high pressure H₂, various solvents (EtOH, EtOAc) High efficiency, clean reaction May reduce other functional groups, requires specialized equipment for high pressure
Sodium Borohydride (NaBH₄) Protic solvents (MeOH, EtOH) at room temperature Operationally simple, inexpensive Can be less selective than other hydrides

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH 3-6) | Selective for imines over ketones/aldehydes | Toxic cyanide byproduct |

Photo-promoted Ring Contraction Methods

Photo-promoted ring contraction offers an innovative method for synthesizing pyrrolidine derivatives from more readily available six-membered rings like pyridines. wilddata.cnresearchgate.net This skeletal editing strategy is highly valuable for accessing complex pyrrolidine structures. The process involves the irradiation of a pyridine (B92270) derivative in the presence of a specific reagent, leading to a rearrangement and contraction of the ring system.

A notable example is the photo-promoted ring contraction of pyridine with silylborane. researchgate.net This reaction proceeds to form a pyrrolidine derivative that incorporates a 2-azabicyclo[3.1.0]hex-3-ene skeleton. wilddata.cn This intermediate serves as a versatile synthon that can be further elaborated to access a wide range of functionalized pyrrolidines. The reaction mechanism is understood to involve intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. wilddata.cn Although these methods often require specific substitution patterns and can be limited to certain scaffolds, they represent a powerful tool for complex molecule synthesis. nih.gov

Visible-light mediated ring contraction of N-arylsulfonyl piperidines containing a photoreactive phenyl ketone has also been reported, further expanding the scope of photomediated strategies for pyrrolidine synthesis. nih.gov

Strategies for Introducing the Ethyl Substituent

The introduction of the 2-[2-(oxolan-2-yl)ethyl] substituent is a critical aspect of the synthesis. Rather than adding the substituent to a pre-formed pyrrolidine ring, more efficient synthetic strategies typically incorporate this side chain into the linear precursor prior to the cyclization step.

In the context of reductive cyclization , the starting material would be a linear ketone or aldehyde that already contains the oxolane-ethyl moiety. For example, a 1-(oxolan-2-yl)-6-aminohexan-3-one could be designed as a precursor. Intramolecular condensation would form the cyclic imine, which upon reduction, directly yields the target compound this compound. This approach ensures that the complex substituent is installed early in the synthetic sequence, avoiding potentially low-yielding C-C bond-forming reactions on the pyrrolidine ring itself.

While direct C-2 alkylation of a pyrrolidine derivative is possible, for instance through the formation of a 2-lithiated N-Boc-pyrrolidine followed by reaction with an electrophile, this method can be challenging. acs.org Issues such as controlling regioselectivity and potential side reactions often make the pre-installation of the side chain a more robust and preferred strategy.

Asymmetric and Stereoselective Synthesis of this compound

Creating the specific stereoisomers of this compound requires advanced asymmetric synthesis techniques, as the molecule contains at least two stereocenters (one on the pyrrolidine ring and one on the oxolane ring).

Enantioselective Pyrrolidine Synthesis via Organocatalysis

Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.com This field largely relies on the use of small, chiral organic molecules, often derived from natural amino acids like proline, to catalyze stereoselective transformations. rsc.org

The synthesis of substituted pyrrolidines can be achieved through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. mappingignorance.org These reactions are known for their high stereo- and regioselectivity, with the potential to create multiple contiguous stereocenters. The choice of catalyst, often a complex of a chiral ligand with a metal such as copper(I) or silver(I), can control the stereochemical outcome of the cycloaddition. mappingignorance.org

Furthermore, the development of diarylprolinol silyl (B83357) ethers as organocatalysts has been a significant breakthrough for the asymmetric functionalization of aldehydes and ketones, which can serve as precursors in pyrrolidine synthesis. mdpi.com These catalysts operate through the formation of chiral enamine or iminium ion intermediates, effectively guiding the approach of the reacting partner to create the desired enantiomer. rsc.org

Table 2: Key Organocatalyst Types for Asymmetric Pyrrolidine Synthesis

Catalyst Type Mechanistic Pathway Typical Reactions
Proline Enamine / Iminium Ion Catalysis Aldol (B89426), Mannich, Michael Additions
Diarylprolinol Silyl Ethers Enamine / Iminium Ion Catalysis Aldol, Michael, α-functionalization
Chiral Phosphoric Acids Brønsted Acid Catalysis Cycloadditions, Pictet-Spengler

| Imidazolidinones (MacMillan catalysts) | Iminium Ion Catalysis | Diels-Alder, Friedel-Crafts Alkylation |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry during synthesis. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions, leading to the formation of one diastereomer in preference to others. After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse.

Commonly used chiral auxiliaries include Evans oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For the synthesis of a chiral pyrrolidine, an acyclic precursor could be coupled to a chiral auxiliary. For example, an N-acyl derivative could be prepared using an auxiliary. Subsequent diastereoselective reactions, such as alkylation or an aldol reaction to build up the carbon chain, followed by cyclization and removal of the auxiliary, would yield the enantiomerically enriched pyrrolidine. The diastereoselectivity is often high, influenced by the steric blocking of one face of the reactive intermediate by the auxiliary. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a classical organic synthesis route. Enzymes can be used to resolve racemic mixtures or, more powerfully, to perform asymmetric synthesis on prochiral substrates. nih.gov

For the synthesis of chiral 2-substituted pyrrolidines, transaminases (TAs) have shown significant promise. acs.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor (like isopropylamine) to a prochiral ketone. A particularly elegant approach involves a transaminase-triggered cyclization. Starting from an ω-chloroketone that contains the oxolane-ethyl moiety, a transaminase can stereoselectively install an amino group. The resulting amino ketone can then undergo spontaneous or induced intramolecular cyclization to form the chiral pyrrolidine ring. This method has been shown to produce 2-substituted pyrrolidines with excellent enantiomeric excess (up to >99.5% ee) and in good yields. acs.org Access to both enantiomers of the product is often possible simply by selecting the appropriate (R)- or (S)-selective transaminase. acs.org

Other enzymes, such as imine reductases (IREDs) and monoamine oxidases (MAOs), are also employed for the biocatalytic asymmetric synthesis of enantioenriched amines, which are key precursors for heterocycles like pyrrolidine. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Palladium on carbon
Platinum oxide
Sodium borohydride
Sodium cyanoborohydride
Diarylprolinol silyl ether
Copper(I)
Silver(I)
Camphorsultam
Pseudoephedrine
Isopropylamine

Diastereoselective Control in Ring-Forming Reactions

The stereochemical complexity of this compound necessitates precise control during the formation of its heterocyclic rings. Diastereoselective strategies are paramount to establishing the desired relative stereochemistry between substituents on both the pyrrolidine and tetrahydrofuran moieties.

One powerful approach involves substrate-controlled diastereoselection, where existing stereocenters in a precursor molecule dictate the stereochemical outcome of a subsequent ring-forming reaction. For instance, in the synthesis of highly substituted tetrahydrofurans, intramolecular hydrogen bonding can control the conformation of the transition state during Pd-catalyzed oxidative cyclization reactions, leading to high diastereoselectivity. nih.gov While not specifically applied to this compound, this principle is broadly applicable. For example, the cyclization of a secondary alcohol onto a disubstituted olefin can result in a mixture of diastereomers if the transition state energies are similar. nih.gov

Another key strategy is the use of chiral catalysts. Dirhodium tetracarboxylate catalysts, for example, have been shown to effect highly enantio- and diastereoselective C-H functionalization, leading to the formation of substituted pyrrolidines. acs.org Similarly, cinchona-alkaloid-based organocatalysts can facilitate asymmetric cycloetherification to produce tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org

In the context of constructing the pyrrolidine ring, 1,3-dipolar cycloaddition reactions of nitrones with alkenes offer a pathway to highly functionalized isoxazolidines, which can then be converted to pyrrolidines. The diastereospecificity of this cycloaddition can establish multiple stereocenters in a single step, which are then carried through to the final pyrrolidine product. nih.gov

The table below summarizes various diastereoselective reactions applicable to the synthesis of the heterocyclic components.

Reaction TypeCatalyst/ReagentRing FormedKey FeatureReference
Oxidative CyclizationPalladium CatalystTetrahydrofuranIntramolecular hydrogen bonding controls diastereoselectivity. nih.gov
Asymmetric C-H FunctionalizationDirhodium(II) CatalystPyrrolidineHigh diastereo- and enantioselectivity at the α-N position. acs.org
Asymmetric CycloetherificationCinchona Alkaloid ThioureaTetrahydrofuranExcellent enantioselectivities at ambient temperature. organic-chemistry.org
1,3-Dipolar CycloadditionNitrone + AlkenePyrrolidine (via Isoxazolidine)Diastereospecific formation of multiple stereocenters. nih.gov

Synthesis of the Oxolane (Tetrahydrofuran) Side Chain

Accessing Chiral Oxolane Precursors

The generation of chiral, non-racemic oxolane precursors is essential for an asymmetric synthesis of this compound. Several methods have been developed to access these valuable building blocks.

A sustainable approach utilizes abundant biomass as a starting material. For example, L-arabinose, a waste product from the sugar beet industry, can be converted into a chiral tetrahydrofuran precursor on a multi-gram scale. nih.gov This method involves the formation of a hydrazone from L-arabinose, followed by a TFA-mediated cyclization that yields a functionalized chiral tetrahydrofuran. nih.gov This strategy has been extended to other pentoses like D-lyxose and D-xylose, which are major components of biomass. nih.gov

Enzymatic reactions also provide an elegant route to chiral oxolanes. Chemo-enzymatic approaches, such as the stereoselective Baeyer-Villiger oxidation mediated by monooxygenases, can desymmetrize achiral starting materials to produce chiral lactones, which are versatile precursors to substituted tetrahydrofurans. researchgate.net This method can grant access to various natural products containing a tetrahydrofuran ring in high optical purity. researchgate.net

The following table details methods for accessing chiral oxolane precursors.

Starting MaterialMethodProductKey AdvantageReference
L-ArabinoseHydrazone formation followed by acid-catalyzed cyclizationChiral functionalized tetrahydrofuranUtilizes abundant, renewable biomass; scalable. nih.gov
D-XyloseHydrazone formation followed by acid-catalyzed cyclizationChiral functionalized tetrahydrofuranAccess from a major component of biomass. nih.gov
Achiral Cyclopentanone DerivativesEnzyme-mediated Baeyer-Villiger oxidationChiral lactone (precursor to THF)High optical purities; enzymatic selectivity. researchgate.net

Functionalization of the Oxolane Ring

Once the oxolane ring is formed, it may require further functionalization to introduce the necessary handles for coupling with the pyrrolidine precursor. Direct C-H functionalization has emerged as a powerful tool for this purpose, allowing for the installation of substituents on a pre-formed tetrahydrofuran ring. rsc.org This can be particularly useful for late-stage modifications. rsc.orgorganic-chemistry.org

For instance, nickel-catalyzed photoredox reactions can achieve the α-oxy C(sp³)–H arylation of cyclic ethers like tetrahydrofuran. organic-chemistry.org This allows for the direct formation of a carbon-carbon bond at the 2-position of the ring. Other strategies include cascade reactions that begin with the ring-opening of a furan (B31954) derivative, followed by aldol condensation and then hydrogenation-cyclization to generate a functionalized tetrahydrofuran. rsc.org

Coupling Reactions for Scaffold Assembly

The final key step in the synthesis of this compound is the union of the pyrrolidine and oxolane fragments. This is typically achieved through robust carbon-carbon or carbon-nitrogen bond-forming reactions.

Carbon-Carbon Bond Formation Strategies (e.g., Grignard, Alkynylation)

Carbon-carbon bond formation is a direct and common strategy for linking the two heterocyclic systems. Grignard reactions are particularly well-suited for this purpose. A Grignard reagent can be prepared from a halide-functionalized pyrrolidine or oxolane, which then acts as a nucleophile. leah4sci.comyoutube.com For example, a 2-(2-bromoethyl)oxolane (B1373140) could be converted into the corresponding Grignard reagent and then reacted with a suitable electrophilic pyrrolidine derivative, such as a 2-iminopyrrolidine or a pyrrolidine-2-one. Conversely, a Grignard reagent derived from a pyrrolidine fragment could attack an electrophilic oxolane, such as a 2-formyloxolane. Tetrahydrofuran (THF) itself is a common and suitable solvent for Grignard reactions as it is generally unreactive towards the Grignard reagent due to its low ring strain compared to oxirane or oxetane. leah4sci.comquora.com

Alkynylation reactions offer another powerful method for C-C bond formation. nih.gov A terminal alkyne can be introduced onto either the oxolane or pyrrolidine fragment. For instance, a 2-alkynyl-pyrrolidine could be coupled with a 2-haloethyloxolane via a Sonogashira coupling. The resulting internal alkyne can then be reduced to the desired ethyl linker. Copper(I)-catalyzed alkynylation of quinolones has been reported, showcasing the utility of this method in heterocyclic chemistry. nih.gov

The table below outlines these C-C bond-forming strategies.

ReactionNucleophileElectrophileResulting LinkageKey ConsiderationsReference
Grignard ReactionPyrrolidine- or Oxolane-based Grignard reagentOxolane- or Pyrrolidine-based carbonyl/halideEthyl bridge (after potential modifications)Requires anhydrous conditions; THF is a suitable solvent. leah4sci.comresearchgate.net
Alkynylation (e.g., Sonogashira)Terminal alkyne on one heterocycleHalide on the other heterocycleEthynyl bridge (requires subsequent reduction)Mild conditions, good functional group tolerance. nih.govacs.org

Carbon-Nitrogen Bond Formation Strategies

An alternative approach to assembling the final scaffold is to form one of the C-N bonds of the pyrrolidine ring in a late-stage cyclization. This strategy involves an acyclic precursor that already contains the oxolane side chain attached to the nitrogen or carbon backbone.

Intramolecular amination is a key reaction in this context. For example, a precursor containing a primary amine and a suitable leaving group (e.g., a tosylate or halide) separated by four carbon atoms can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides another modern and efficient method for constructing the pyrrolidine ring with high regioselectivity. organic-chemistry.org

Another powerful method is reductive amination. An amino alcohol precursor containing the oxolane moiety can be cyclized. For instance, the reaction of a diol with a primary amine, catalyzed by an Iridium complex, can directly yield N-heterocycles like pyrrolidines through a "borrowing hydrogen" mechanism. organic-chemistry.org This method is highly atom-economical.

These strategies highlight the versatility of modern synthetic chemistry in constructing complex molecules like this compound by strategically forming key C-N bonds to complete the heterocyclic framework.

Chemical Reactivity and Transformations of 2 2 Oxolan 2 Yl Ethyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is the primary center of nucleophilicity in the molecule, making it susceptible to a variety of reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The process is a standard nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Similarly, N-acylation occurs when the pyrrolidine nitrogen attacks an acyl halide or anhydride, leading to the formation of an N-acylpyrrolidine derivative, which is an amide. nih.gov

Studies on related N-alkyl-2-pyrrolidones have been conducted, starting from glutamic acid and various carbonyl compounds through a Pd-catalyzed reductive N-alkylation process. rsc.org This highlights the general feasibility of N-alkylation on the pyrrolidine scaffold.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide (e.g., R-X)Tertiary Amine
N-AcylationAcyl Halide (e.g., R-COCl)N-Acylpyrrolidine (Amide)
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkylpyrrolidine

This table presents generalized reaction types for a pyrrolidine nitrogen.

Amide and Amine Derivatives Formation

Beyond simple acylation, the pyrrolidine nitrogen can participate in the formation of a wide array of amide and amine derivatives. For instance, coupling with carboxylic acids, often activated by coupling agents, yields the corresponding amides. google.com Furthermore, the synthesis of various amine derivatives is a cornerstone of medicinal chemistry, with the pyrrolidine motif being a common structural feature. wipo.int The formation of N-[2-(pyrrolidin-1-yl)ethyl]acetamide is a documented example of creating an amide derivative from a substituted pyrrolidine. sigmaaldrich.com

Functionalization of the Pyrrolidine Ring System

While the nitrogen atom is the most reactive site, the carbon skeleton of the pyrrolidine ring can also be functionalized, albeit often requiring more specific conditions.

C-H Functionalization Methodologies

Direct C-H functionalization of the pyrrolidine ring is a modern synthetic strategy that avoids pre-functionalization steps. These methods often involve transition-metal catalysis to selectively activate a C-H bond, typically at the C2 or C5 position, allowing for the introduction of new substituents. For example, various cross-coupling reactions can be used to modify an existing pyrrolidine fragment. nih.gov The synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved through cascade reactions involving the ring contraction and functionalization of piperidine (B6355638) derivatives, showcasing advanced functionalization strategies. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic substitution on an unsubstituted, saturated pyrrolidine ring is generally not feasible due to the lack of electron-rich centers on the carbon framework. However, if the ring is activated, for instance by the presence of an enamine tautomer, electrophilic attack can occur.

Nucleophilic substitution reactions typically require a leaving group on the pyrrolidine ring. While not inherent to the parent structure of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine, derivatives can be synthesized to incorporate such groups, enabling further modification. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates demonstrates how the pyrrolidine ring can be modified through reactions that transform functional groups, such as the opening of an imide group. nih.gov

Table 2: Pyrrolidine Ring Functionalization Approaches

Functionalization MethodGeneral ApproachExample Transformation
C-H ArylationPd-catalyzed reaction with an aryl halideIntroduction of an aryl group at C2
Ring Opening/CyclizationReaction of donor-acceptor cyclopropanes with aminesSynthesis of 1,5-substituted pyrrolidin-2-ones mdpi.com
Modification of SubstituentsReduction of a ketone on the ringFormation of a hydroxyl group

This table illustrates general strategies for modifying a pyrrolidine ring system.

Reactivity of the Oxolane Ring

The oxolane (tetrahydrofuran or THF) ring is generally stable and less reactive than the pyrrolidine ring under many conditions. Its primary mode of reactivity involves the cleavage of one of the C-O bonds.

The ring-opening of tetrahydrofuran (B95107) can be initiated by strong acids or Lewis acids. nih.gov A theoretical study using frustrated Lewis pairs (FLPs) has provided insights into the activation energies required for the ring-opening reaction of THF. nih.gov This process involves the protonation or coordination of the oxygen atom, followed by nucleophilic attack on an adjacent carbon atom. In the context of this compound, intramolecular reactions where the pyrrolidine nitrogen acts as the nucleophile to open the oxolane ring are conceivable under specific, likely harsh, acidic conditions. However, under standard synthetic conditions, the oxolane ring is expected to remain intact. The synthesis of oxolane derivatives from substrates like 2-deoxy-D-ribose has been documented, but this typically involves building the ring rather than breaking it. nih.gov

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of this compound would likely target either the pyrrolidine or the tetrahydrofuran ring, depending on the reaction conditions.

The pyrrolidine ring , being an unstrained saturated amine, is generally resistant to ring-opening. However, under specific oxidative conditions, particularly when the nitrogen is appropriately substituted, cleavage of the C-N bonds can occur. For instance, N-acyl or N-sulfonyl protected pyrrolidines can undergo oxidative cleavage. A notable example is the oxidative cleavage of N-protected pyrrolidine-2-methanols to their corresponding γ-lactams using reagents like 2-iodobenzamide (B1293540) and a co-oxidant. While not a direct analogue, this suggests that the pyrrolidine ring in the target molecule, if N-functionalized, could potentially be opened to form a linear amino acid derivative or a lactam.

The tetrahydrofuran ring is an ether and can be cleaved under strongly acidic conditions or with specific Lewis acids. The mechanism typically involves protonation of the oxygen atom followed by nucleophilic attack. The proximity of the pyrrolidine nitrogen in this compound could potentially influence this process. The nitrogen atom could act as an internal nucleophile, possibly leading to rearrangement products. For example, theoretical studies have shown that frustrated Lewis pairs can facilitate the ring-opening of THF. rsc.org The presence of the basic pyrrolidine nitrogen might modulate the activity of such catalysts.

Rearrangement reactions involving carbocation intermediates are also a possibility, particularly under acidic conditions that might promote dehydration or other transformations leading to the formation of a carbocation. masterorganicchemistry.com

Functionalization of the Tetrahydrofuran Moiety

Functionalization of the tetrahydrofuran ring in this compound would likely occur at the α-position to the ether oxygen due to the activating effect of the oxygen atom. Radical reactions are a common method for such functionalizations. For instance, visible-light-mediated photoredox catalysis can be used to generate radicals that lead to the synthesis of substituted tetrahydrofurans. nih.gov A metal-free method for the selective α-C–H functionalization of tetrahydrofuran has been reported using photocatalytically generated bromine radicals. rsc.org

The table below summarizes representative conditions for the functionalization of tetrahydrofuran derivatives, which could be hypothetically applied to this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
Deoxygenative CyclizationVisible light, photoredox catalyst, ethyl oxalateChiral tetrahydrofuran derivatives nih.gov
α-C–H Sulfenylation4-CzIPN, nBu4NBr, visible lightα-Thio-substituted THF rsc.org
α-C–H Alkylation4-CzIPN, nBu4NBr, visible light, alkylating agentα-Alkyl-substituted THF rsc.org

These methods highlight the potential to introduce a variety of substituents onto the tetrahydrofuran ring of the target molecule.

Chemical Transformations of the Ethyl Linker

Modifying Side Chain Length and Functional Groups

The ethyl linker in this compound provides a site for modifications that can alter the distance and spatial relationship between the two heterocyclic rings. While no specific reactions on the ethyl linker of this particular molecule have been documented, general synthetic methodologies can be considered.

One approach to modifying the side chain would involve the synthesis of analogues with different linker lengths. This would require starting from different precursors, for example, by using a Grignard reagent derived from a haloalkyl-tetrahydrofuran to open a cyclic iminium ion precursor of the pyrrolidine.

Functional groups could be introduced onto the ethyl linker through various synthetic strategies. For instance, if a double bond were present in the linker (i.e., an ethenyl linker), it could be subjected to a wide range of transformations such as hydrogenation, dihydroxylation, or epoxidation, followed by further functionalization.

Chemo- and Regioselectivity in Complex Transformations

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a significant challenge. The two heterocyclic rings, the C-H bonds on both rings, and the nitrogen atom all present potential sites for reaction.

The pyrrolidine nitrogen is a primary site for reactions with electrophiles. N-alkylation, N-acylation, or N-sulfonylation would likely be the first step in many transformations. The resulting N-substituted product would then exhibit different reactivity profiles. For example, N-acylation would make the pyrrolidine ring more susceptible to oxidative cleavage.

The α-C-H bonds on both the pyrrolidine and tetrahydrofuran rings are potential sites for functionalization. The relative reactivity of these positions would depend on the specific reaction conditions. For instance, in radical reactions, the stability of the resulting radical intermediate would determine the site of reaction. It is plausible that the α-position of the pyrrolidine ring is more susceptible to certain types of C-H activation due to the adjacent nitrogen atom.

The tetrahydrofuran oxygen is the primary site for Lewis acid coordination, which can lead to ring-opening.

Achieving selectivity would likely require careful choice of reagents, catalysts, and protecting groups. For example, to selectively functionalize the tetrahydrofuran ring, the pyrrolidine nitrogen would likely need to be protected to prevent it from interfering with the reaction. Conversely, to target the pyrrolidine ring, the tetrahydrofuran moiety would need to be stable under the chosen reaction conditions.

The table below outlines some potential selective transformations based on the known reactivity of the individual heterocyclic components.

Target SiteReaction TypePotential Reagents/ConditionsExpected OutcomePotential Challenges
Pyrrolidine N-HAcylationAcyl chloride, baseN-acylated product-
Pyrrolidine α-C-HC-H FunctionalizationPhotoredox catalyst, H-atom transfer agentα-functionalized pyrrolidineCompetition with THF α-C-H functionalization
THF α-C-HRadical HalogenationNBS, radical initiatorα-halogenated THFCompetition with pyrrolidine α-C-H functionalization
THF RingRing OpeningStrong acid or Lewis acidRing-opened productPotential for intramolecular reactions with the pyrrolidine nitrogen

Ultimately, the development of selective transformations for this compound would require empirical investigation to understand the complex interplay between the two heterocyclic rings and the ethyl linker.

Stereochemical Aspects of 2 2 Oxolan 2 Yl Ethyl Pyrrolidine

Analysis of Stereocenters and Isomers

The structure of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine contains two stereogenic centers, which are points in a molecule that give rise to stereoisomerism. The first is at the C2 position of the pyrrolidine (B122466) ring, and the second is at the C2 position of the oxolane (tetrahydrofuran) ring.

The presence of these two stereocenters means that the molecule can exist as 2^n stereoisomers, where n is the number of stereocenters. In this case, with n=2, there are a total of four possible stereoisomers. These isomers consist of two pairs of enantiomers.

The four stereoisomers are:

(2R)-2-[2-((2R)-Oxolan-2-yl)ethyl]pyrrolidine

(2S)-2-[2-((2S)-Oxolan-2-yl)ethyl]pyrrolidine

(2R)-2-[2-((2S)-Oxolan-2-yl)ethyl]pyrrolidine

(2S)-2-[2-((2R)-Oxolan-2-yl)ethyl]pyrrolidine

The pair of (2R, 2'R) and (2S, 2'S) are enantiomers of each other, as are the (2R, 2'S) and (2S, 2'R) pair. The relationship between, for example, the (2R, 2'R) isomer and the (2R, 2'S) isomer is diastereomeric. The synthesis of related but different pyrrolidinyl-benzodioxanes has demonstrated the importance of the chirality at both stereocenters for biological activity. nih.gov

Table 1: Possible Stereoisomers of this compound

Stereoisomer ConfigurationRelationship to (2R, 2'R)
(2R), (2'R)Identity
(2S), (2'S)Enantiomer
(2R), (2'S)Diastereomer
(2S), (2'R)Diastereomer

Conformational Analysis of the Pyrrolidine and Oxolane Rings

Both the pyrrolidine and oxolane rings are five-membered saturated heterocycles that are non-planar. They adopt puckered conformations to relieve the torsional strain that would be present in a planar structure.

Pyrrolidine Ring: The pyrrolidine ring typically exists in one of two puckered conformations: the "envelope" (Cs symmetry) or the "twist" (C2 symmetry). In the envelope conformation, four of the carbon atoms are coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. The energy barrier between these conformations is low, meaning the ring is highly flexible. The substitution at the C2 position with the (oxolan-2-yl)ethyl group will influence the preferred conformation and the pseudo-axial or pseudo-equatorial orientation of the substituent to minimize steric hindrance.

Oxolane (Tetrahydrofuran) Ring: Similar to the pyrrolidine ring, the oxolane ring also adopts envelope and twist conformations. The presence of the oxygen atom influences the ring's geometry and the conformational preferences. The substituent at the C2 position introduces steric and electronic effects that determine the most stable conformation. Studies on the interaction of tetrahydrofuran (B95107) with other molecules have shown specific orientations driven by intermolecular forces, which suggests that intramolecular interactions in this compound would similarly dictate a preferred conformation. nih.gov

Diastereomeric and Enantiomeric Purity Assessment

The quantification of the relative amounts of each stereoisomer in a sample is crucial. Several analytical techniques are employed for this purpose.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and powerful method for separating and quantifying enantiomers and diastereomers. The different interactions between the stereoisomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between diastereomers, as they have different physical properties and thus different NMR spectra. For the analysis of enantiomers, which have identical spectra in an achiral environment, a chiral resolving agent or a chiral solvating agent can be added. These agents interact with the enantiomers to form transient diastereomeric complexes, which can then be distinguished by NMR.

Table 2: Methods for Stereochemical Purity Assessment

TechniquePrincipleApplication
Chiral HPLC/GCDifferential interaction with a chiral stationary phase.Separation and quantification of all four stereoisomers.
NMR SpectroscopyDiastereomers have distinct spectra. Chiral resolving agents create diastereomeric complexes with enantiomers.Quantification of diastereomeric ratio. With resolving agents, can determine enantiomeric excess.
PolarimetryMeasures the rotation of plane-polarized light.Measures the net optical rotation of a sample, indicating an excess of one enantiomer but cannot determine the ratio of diastereomers.

Stereochemical Control in Synthetic Pathways

Controlling the stereochemical outcome of a reaction to produce a single desired stereoisomer is a major goal in modern organic synthesis. Several strategies can be employed for the stereoselective synthesis of this compound.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For the pyrrolidine moiety, (S)- or (R)-proline are common starting points. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry at the C2 position of the pyrrolidine ring. Similarly, chiral precursors can be used for the oxolane ring.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. This can include methods like asymmetric hydrogenation, alkylation, or epoxidation. For instance, an asymmetric reduction of a suitable precursor could establish the stereocenter on the oxolane ring.

Substrate Control: In this strategy, an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, if the pyrrolidine ring with a defined stereochemistry is synthesized first, it can influence the stereochemical outcome of a reaction to form the oxolane ring, leading to a diastereoselective synthesis.

Visible-Light-Mediated Synthesis: Recent advances have demonstrated the use of visible-light-mediated reactions for the synthesis of chiral tetrahydrofurans and pyrrolidines, offering another potential avenue for stereochemical control. researchgate.net

The choice of synthetic strategy would depend on the desired stereoisomer and the availability of starting materials and catalysts. Often, a combination of these strategies is required to achieve high stereochemical purity.

Derivatives and Analogues of 2 2 Oxolan 2 Yl Ethyl Pyrrolidine

Synthesis of Substituted Pyrrolidine (B122466) Analogues

The pyrrolidine ring, a common scaffold in many biologically active compounds, serves as a prime target for structural modification. These modifications can be broadly categorized into substitutions on the nitrogen atom (N-substitution) and on the carbon atoms (C-substitution) of the ring, as well as the incorporation of additional heterocyclic units.

Modification of the Pyrrolidine Ring (e.g., N-substitution, C-substitution)

N-substitution of the pyrrolidine ring is a common strategy to introduce a wide variety of functional groups. The secondary amine of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine is nucleophilic and can readily react with a range of electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides to introduce amide functionalities. N-alkylation with alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) can append various alkyl or substituted alkyl groups. These modifications can significantly alter the molecule's polarity, basicity, and steric profile.

C-substitution on the pyrrolidine ring is a more complex endeavor, often requiring multi-step synthetic sequences. General methods for the synthesis of C-substituted pyrrolidines can be adapted to create analogues of the target compound. One approach involves the use of functionalized starting materials in a de novo synthesis of the pyrrolidine ring. For example, a substituted pyrrolidone can be synthesized and subsequently reduced to the corresponding pyrrolidine. Another strategy is the direct functionalization of a pre-formed pyrrolidine ring, although this can be challenging due to the relative inertness of the C-H bonds. However, modern C-H activation methodologies are increasingly enabling such transformations.

Modification Type Reagents/Conditions Resulting Functional Group
N-AcylationAcyl chloride, baseN-Amide
N-AlkylationAlkyl halide, baseN-Alkyl
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl
C-Substitution(Requires multi-step synthesis)C-Alkyl, C-Aryl, etc.

Synthesis of Modified Oxolane Derivatives

The oxolane (tetrahydrofuran) ring is another key component of the molecule that can be targeted for modification to generate structural diversity.

Alterations to the Oxolane Ring Structure

Modifying the oxolane ring can involve the introduction of substituents onto the ring or altering the ring size itself. The synthesis of substituted tetrahydrofurans can be achieved through various methods, including the cyclization of functionalized diols or the functionalization of pre-existing tetrahydrofuran (B95107) rings. For example, radical cyclization of unsaturated alcohols can lead to substituted tetrahydrofurans. The introduction of substituents at various positions on the oxolane ring can impact the molecule's conformation and its ability to engage in hydrogen bonding or other non-covalent interactions.

Linker Modifications and Their Structural Implications

The ethyl linker connecting the pyrrolidine and oxolane rings plays a crucial role in defining the spatial relationship between these two heterocyclic units. Modifications to this linker can have profound structural implications. Shortening or lengthening the linker by one or more carbon atoms would alter the distance and relative orientation of the two rings. Introducing rigidity, for example by incorporating a double bond or a small ring within the linker, would restrict conformational flexibility. Conversely, introducing more flexible chains, such as polyether chains, would increase the molecule's degrees of freedom. These modifications can be achieved by starting with different building blocks that contain the desired linker precursor. For instance, instead of a 2-ethyl substituent, a 2-propyl or 2-butyl group could be appended to the pyrrolidine. The nature and length of the spacer in related dimeric compounds have been shown to be sensitive to the character and length of the spacer, a principle that can be applied here. nih.gov

Creation of Dimeric and Polymeric Pyrrolidine-Oxolane Structures

The creation of dimeric or even polymeric structures based on the this compound scaffold represents an exciting frontier for creating larger, more complex molecular architectures. Dimerization can be achieved by linking two monomeric units together through a suitable spacer. The point of connection could be the nitrogen atom of the pyrrolidine ring, or a functional group introduced onto either the pyrrolidine or oxolane ring. The nature of the linker can be varied to control the distance and orientation of the two monomeric units. For example, flexible alkyl chains or more rigid aromatic spacers could be employed. The synthesis of dimeric morphinan (B1239233) ligands has demonstrated that coupling two pharmacophores with varying connecting spacers can lead to novel properties. nih.gov This concept can be extended to the pyrrolidine-oxolane scaffold.

Polymeric structures could be envisioned by designing monomers with two reactive sites that can undergo polymerization. For example, a derivative of this compound bearing a polymerizable group, such as a vinyl or an acrylate (B77674) group, could be synthesized and subsequently polymerized. The resulting polymers would feature the pyrrolidine-oxolane moiety as a repeating unit, potentially leading to materials with unique properties.

Advanced Spectroscopic Characterization of 2 2 Oxolan 2 Yl Ethyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals of this compound, especially given the multiple overlapping signals in the aliphatic region of the ¹H NMR spectrum.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the protons of the ethyl bridge and the adjacent protons on both the pyrrolidine (B122466) and oxolane rings. Specifically, the protons on the carbon adjacent to the pyrrolidine nitrogen would show correlations with the neighboring methylene (B1212753) protons of the ethyl group. Similarly, the protons on the carbon at the 2-position of the oxolane ring would correlate with the adjacent methylene protons of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comrsc.org The HSQC spectrum is instrumental in assigning the carbon signals based on their attached protons. For instance, the carbon atoms of the pyrrolidine and oxolane rings can be distinguished and assigned by identifying the one-bond correlations to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.comrsc.org This technique is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. In this compound, HMBC correlations would be observed between the protons of the ethyl bridge and the carbons of both the pyrrolidine and oxolane rings, confirming the connectivity between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the molecule, particularly at the chiral centers (C2 of the pyrrolidine and C2 of the oxolane). Cross-peaks between protons on the pyrrolidine ring and protons on the oxolane ring would indicate their spatial closeness, helping to define the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine C2~2.5 - 3.0~55 - 60
Pyrrolidine C3~1.6 - 1.9~25 - 30
Pyrrolidine C4~1.6 - 1.9~25 - 30
Pyrrolidine C5~2.8 - 3.2~45 - 50
Ethyl C1'~1.5 - 1.8~30 - 35
Ethyl C2'~2.4 - 2.8~35 - 40
Oxolane C2''~3.7 - 4.0~75 - 80
Oxolane C3''~1.8 - 2.1~28 - 33
Oxolane C4''~1.8 - 2.1~28 - 33
Oxolane C5''~3.6 - 3.9~65 - 70

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Chiral NMR for Enantiomeric Excess Determination

Since this compound possesses at least two chiral centers (at the C2 positions of both rings), it can exist as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. nih.gov

For this compound, a chiral solvating agent, such as a chiral alcohol or a lanthanide shift reagent, could be added to the NMR sample. The interaction between the chiral analyte and the chiral solvating agent forms transient diastereomeric complexes, which have slightly different NMR spectra. This can lead to the splitting of signals in the ¹H or ¹³C NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer and thus the determination of the enantiomeric excess. nih.gov Alternatively, a chiral derivatizing agent could be used to convert the enantiomers into diastereomers, which can then be distinguished by standard NMR techniques.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C10H19NO. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides insights into the structure of the molecule. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The expected fragmentation pathways would likely involve the cleavage of the C-C bond of the ethyl bridge, leading to fragments corresponding to the protonated pyrrolidine and oxolane moieties. Cleavage of the rings themselves is also possible, providing further structural information.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/zProposed Fragment
170.1545[M+H]⁺
100.1121[C6H14N]⁺ (cleavage of ethyl bridge)
72.0808[C4H10N]⁺ (pyrrolidine ring fragment)
71.0497[C4H7O]⁺ (oxolane ring fragment)

Note: These are predicted m/z values for the most plausible fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-N stretching of the pyrrolidine ring, the C-O-C stretching of the tetrahydrofuran (B95107) ring, and the C-H stretching and bending vibrations of the aliphatic CH2 groups. mdpi.com The absence of certain bands, such as those for C=O or N-H (in the case of a secondary amine), can also be used to confirm the structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C-H (aliphatic)Stretching2850 - 3000
C-N (amine)Stretching1000 - 1250
C-O (ether)Stretching1050 - 1150
CH₂Bending (Scissoring)1440 - 1480

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For pyrrolidine derivatives, single-crystal X-ray diffraction analysis is crucial for unambiguously assigning their structures. mdpi.com

In a study of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives, X-ray diffraction data provided the exact spatial arrangement of the atoms, with non-hydrogen atoms depicted as thermal vibration ellipsoids. researchgate.net Similarly, research on (RS)-2-(2-oxo-pyrrolidin-1-yl)-butyramide (etiracetam), a derivative of pyrrolidine, utilized X-ray powder diffraction (XRPD) to confirm the racemic nature of its polymorphs. researchgate.net High-pressure single-crystal X-ray diffraction studies on levetiracetam, the S-enantiomer of etiracetam, have also been conducted to investigate structural changes under pressure, revealing anisotropic compression of the crystal lattice. nih.gov

The general procedure for X-ray crystallography involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined. mdpi.com

Table 1: Illustrative Crystallographic Data for a Pyrrolidine Derivative (Levetiracetam)

ParameterValue
Chemical FormulaC₈H₁₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.255
b (Å)8.289
c (Å)12.198
β (°)108.99
Volume (ų)882.8
Z4
Note: This data is for Levetiracetam, a related pyrrolidine derivative, and is presented for illustrative purposes. researchgate.net

Advanced Techniques (e.g., Electron Energy-Loss Spectroscopy (EELS) for local chemistry, Multi-wavelength Raman Spectroscopy)

Beyond the static picture provided by X-ray crystallography, a deeper understanding of the electronic structure and vibrational modes of this compound and its derivatives can be achieved through other advanced spectroscopic techniques.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically coupled with a transmission electron microscope (TEM), that probes the electronic structure and composition of a material at a high spatial resolution. epfl.chwikipedia.org In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a thin sample. wikipedia.org The energy lost by the electrons as they interact with the sample is measured by an electron spectrometer. wikipedia.org These energy losses are characteristic of the elemental composition and chemical bonding in the probed volume. epfl.chresearchgate.net

The EEL spectrum is typically divided into two regions: the low-loss region (up to ~50 eV), which provides information about band structure and dielectric properties, and the high-loss region, which contains ionization edges characteristic of the elements present in the sample. wikipedia.org For organic molecules like pyrrolidine derivatives, EELS can provide elemental maps, showing the distribution of carbon, nitrogen, and oxygen atoms. epfl.chresearchgate.net The fine structure of the core-loss edges can also reveal information about the local chemical environment, such as the oxidation state of atoms. researchgate.net While no specific EELS studies on this compound were found, the technique has been applied to study the electronic structure of various organic and biological materials. researchgate.net

Multi-wavelength Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. It is particularly sensitive to non-polar bonds and can be used to study the conformational properties of molecules. oxinst.com However, for many organic compounds, fluorescence emission can overwhelm the much weaker Raman signal. laserfocusworld.com

Multi-wavelength Raman spectroscopy addresses this challenge by allowing the excitation wavelength to be selected to minimize fluorescence and enhance the Raman signal for specific vibrational modes. laserfocusworld.comnih.gov By tuning the laser wavelength away from the absorption band of the fluorescing species, a clearer Raman spectrum can be obtained. laserfocusworld.com This is particularly advantageous for complex organic molecules that may contain fluorescent impurities or have intrinsic fluorescence.

For a molecule like this compound, multi-wavelength Raman spectroscopy could be used to:

Identify characteristic vibrational modes of the pyrrolidine and oxolane rings.

Study conformational changes in the molecule.

Probe intermolecular interactions in the solid state or in solution.

For example, studies on amyloid peptides have shown that using different excitation wavelengths can selectively enhance the amide bands, providing clearer insights into the protein's secondary structure. nih.gov In the context of conjugated polymers, varying the excitation wavelength allows for probing different molecular environments and conjugation pathways. oxinst.com Although specific multi-wavelength Raman data for this compound is not available, the principles of the technique suggest it would be a valuable tool for its detailed characterization.

Table 2: Common Raman Shifts for Relevant Functional Groups

Functional GroupTypical Raman Shift (cm⁻¹)
C-H (aliphatic) stretch2850 - 3000
C-N stretch1000 - 1250
C-O-C stretch1080 - 1150
CH₂ bend1440 - 1480
Note: These are general ranges and the exact peak positions for this compound would need to be determined experimentally.

Computational and Theoretical Investigations of 2 2 Oxolan 2 Yl Ethyl Pyrrolidine

Molecular Modeling and Conformational Analysis

No specific studies on the molecular modeling and conformational analysis of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine have been found. Such studies would typically involve the use of molecular mechanics or other computational methods to determine the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Quantum Chemical Calculations (e.g., DFT Studies)

There is no evidence of quantum chemical calculations, such as those employing Density Functional Theory (DFT), being performed on this compound.

Electronic Structure and Reactivity Predictions

Without DFT or other quantum chemical studies, predictions regarding the electronic structure (e.g., molecular orbital energies, electron density distribution) and reactivity (e.g., sites susceptible to nucleophilic or electrophilic attack) of this compound remain speculative.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Simulations of spectroscopic properties, which are often used to aid in the interpretation of experimental data, have not been reported for this compound. Such simulations would provide theoretical values for NMR chemical shifts and vibrational (infrared and Raman) frequencies.

Reaction Mechanism Elucidation through Computational Methods

No computational studies elucidating the mechanisms of chemical reactions involving this compound have been identified. These types of investigations would provide insights into the transition states and intermediates of reactions, helping to understand how the molecule is formed or how it transforms.

Ligand-Receptor Interaction Modeling (excluding direct biological activity claims)

There are no published studies that model the interaction of this compound with any biological receptors. Such modeling would explore the potential binding modes and intermolecular forces between the ligand and a receptor's binding site.

Thermodynamic and Kinetic Studies

Computational studies on the thermodynamic and kinetic parameters of reactions involving this compound are not present in the scientific literature. These studies would calculate properties such as enthalpy, entropy, and Gibbs free energy of reaction, as well as activation energies, to predict the feasibility and rate of chemical processes.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemical complexity of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine makes it an attractive chiral building block. The defined spatial arrangement of its substituents allows for the transfer of chirality during a synthetic sequence, which is crucial for the construction of enantiomerically pure complex molecules.

The structural framework of this compound is embedded within several natural alkaloids, most notably those belonging to the pyrrolo[2,1-a]isoquinoline (B1256269) class. A prominent example is its role as a key precursor in the asymmetric synthesis of the anti-tumor alkaloid (+)-Crispine A. acs.org

In a reported enantioselective synthesis, a derivative of the target compound is utilized to construct the core of Crispine A. The synthesis begins with an enantiomerically pure imide substrate which, after several steps, yields a lactam intermediate. This lactam possesses the complete carbon and heteroatom skeleton of this compound fused to the aromatic portion of the final alkaloid. The crucial final step involves the reduction of the lactam carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LAH), to furnish the final pyrrolidine (B122466) ring of (+)-Crispine A. acs.org This strategic use of a precursor containing the intact pyrrolidine-THF system underscores its value in streamlining the synthesis of complex alkaloids.

Table 1: Key Steps in the Asymmetric Synthesis of (+)-Crispine A

Step Precursor Type Key Transformation Reagent Example Product Reference
1 Enantiopure Imide N-Acyliminium Ion Cyclization - Tricyclic Intermediate acs.org
2 Hydroxymethyl-substituted Lactam Removal of Hydroxymethyl Group Raney Nickel (Ra-Ni) Lactam Precursor (e.g., Compound 4 ) acs.org

This table illustrates a representative synthetic pathway where a structure analogous to this compound serves as a late-stage intermediate.

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds, or analogues. The rigid, conformationally defined structure of this compound makes it an excellent scaffold for the construction of natural product analogues. The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and natural products, prized for its biological compatibility and synthetic versatility. whiterose.ac.uk

By using this compound as a central framework, chemists can systematically modify substituents on either the pyrrolidine nitrogen or the aromatic rings (in the context of alkaloid analogues) to explore structure-activity relationships (SAR). The THF moiety adds a unique feature, introducing polarity and potential hydrogen bond accepting sites that can influence the pharmacokinetic and pharmacodynamic properties of the resulting analogues. This approach allows for the generation of diverse molecular architectures aimed at discovering new therapeutic agents with improved efficacy or novel biological activities.

Catalytic Applications

The distinct structural elements of this compound—the secondary amine of the pyrrolidine and the ether oxygen of the THF ring—suggest significant potential in catalysis.

The chiral pyrrolidine motif is one of the most powerful and widely used scaffolds in the field of asymmetric organocatalysis. nih.gov Chiral pyrrolidine derivatives, famously including proline and its derivatives, catalyze a wide array of chemical reactions by forming key intermediates such as enamines or iminium ions. This mode of activation allows for highly stereoselective carbon-carbon and carbon-heteroatom bond formations. whiterose.ac.uknih.gov

This compound, being a chiral secondary amine, is a prime candidate for use as an organocatalyst. The presence of the bulky and polar THF-ethyl side chain could offer distinct advantages by:

Influencing Stereoselectivity: The steric hindrance of the side group can effectively shield one face of the catalytic intermediate, directing the approach of the substrate and enhancing enantioselectivity.

Modifying Solubility: The THF group can alter the catalyst's solubility profile, potentially allowing for reactions in a wider range of solvents or even in aqueous media.

Providing a Secondary Interaction Site: The oxygen atom of the THF ring could engage in hydrogen bonding or other non-covalent interactions with the substrate, further organizing the transition state and improving reaction outcomes.

In asymmetric catalysis involving metal complexes, the design of the chiral ligand bound to the metal center is paramount for achieving high enantioselectivity. The ligand controls the spatial arrangement of substrates around the metal, thereby dictating the stereochemical outcome of the reaction.

This compound possesses two potential coordination sites for a metal atom: the nitrogen of the pyrrolidine ring and the oxygen of the THF ring. This makes it a potential bidentate N,O-ligand. When it coordinates to a metal center, it would form a stable chelate ring system. The inherent chirality of the molecule would create a chiral metallic environment, which is the basis for asymmetric catalysis. Such ligands are valuable in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The specific bite angle and conformational rigidity imposed by the ethyl linker and the two five-membered rings would be critical determinants of its effectiveness as a ligand.

Integration into Advanced Functional Materials

The incorporation of unique molecular building blocks into larger systems is a cornerstone of materials science. The pyrrolidine scaffold has been successfully integrated into various advanced materials, including polymers, peptides, and carbon nanostructures, to impart specific functions.

For instance, chiral pyrrolidine units have been used to construct chiral porous polymers . rsc.org These materials act as heterogeneous organocatalysts that are robust, recyclable, and can operate in environmentally benign solvents like water. rsc.org Similarly, pyrrolidine derivatives have been attached to fullerene C60, creating new materials for light-converting systems that mimic natural photosynthesis. researchgate.net Another area of research involves incorporating substituted pyrrolidines into peptide backbones to create foldamers —non-natural oligomers that adopt stable, predictable secondary structures. nih.gov

Given these precedents, this compound could be a valuable monomer or functional unit for creating new advanced materials. Its integration into a polymer backbone could create a chiral stationary phase for chromatography or a recyclable, solid-supported ligand/catalyst. The THF moiety could enhance the material's polarity and its ability to interact with polar guests or solvents, making it a candidate for creating novel smart materials that respond to environmental stimuli.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Stereocontrol

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods, such as transition-metal-catalyzed hydrogenation, hydroformylation, or amination, could provide direct access to enantiomerically pure forms of the target compound.

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, as catalysts for the asymmetric construction of the pyrrolidine (B122466) ring is a promising avenue.

Novel Cyclization Strategies: Investigating new intramolecular cyclization reactions of appropriately functionalized acyclic precursors could lead to more efficient syntheses.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Synthetic Strategy Potential Advantages Key Challenges
Catalytic Asymmetric Hydrogenation High enantioselectivity, atom economy Substrate synthesis, catalyst cost
Organocatalytic Cyclization Metal-free, mild reaction conditions Catalyst loading, scalability

Design and Synthesis of Advanced Derivatives with Tailored Properties

The structural scaffold of this compound is ripe for derivatization to create a library of analogs with a wide range of physicochemical and biological properties. Future research should systematically explore modifications at various positions of the molecule.

Potential derivatization strategies include:

N-Functionalization of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime site for introducing a variety of substituents, such as alkyl, acyl, or sulfonyl groups, to modulate properties like lipophilicity and basicity.

Substitution on the Pyrrolidine Ring: Introducing substituents at other positions on the pyrrolidine ring could lead to analogs with altered conformational preferences and biological activities.

Modification of the Oxolane Ring: Functionalization of the tetrahydrofuran (B95107) moiety, for instance, through hydroxylation or fluorination, could fine-tune the molecule's interactions with biological targets.

Table 2 outlines potential derivatives and their target properties.

Table 2: Potential Derivatives of this compound and Their Target Properties

Derivative Class Target Property Potential Application
N-Acyl Derivatives Modulated lipophilicity and hydrogen bonding capacity Probing protein binding pockets
C-4 Hydroxylated Analogs Increased polarity, potential for new interactions Improved pharmacokinetic profiles

In-depth Computational Studies for Predictive Design

Computational chemistry offers powerful tools for guiding the design and synthesis of new molecules. In-depth computational studies of this compound and its derivatives can provide valuable insights into their structure-property relationships.

Future computational work should focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives is crucial for understanding their interactions with other molecules.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a variety of properties, including reactivity, electronic structure, and spectroscopic signatures.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict how the molecule and its analogs might bind to biological targets, such as enzymes or receptors, providing a rational basis for the design of new bioactive compounds.

Investigation of New Academic Applications in Synthetic Methodology or Material Science

Beyond its potential biological activity, this compound could find applications in other areas of chemistry. Its chiral nature and the presence of both a secondary amine and an ether functionality make it an interesting candidate for:

Organocatalysis: The pyrrolidine moiety is a well-established motif in organocatalysis. The title compound and its derivatives could be explored as new catalysts for a variety of asymmetric transformations.

Ligand Synthesis: The molecule could serve as a scaffold for the synthesis of novel chiral ligands for transition-metal catalysis. The combination of a "hard" amine and a "softer" ether donor atom could lead to unique reactivity and selectivity.

Material Science: Incorporation of this chiral building block into polymers or other materials could lead to new functional materials with interesting chiroptical or recognition properties.

Methodologies for Sustainable Synthesis of this compound

The principles of green chemistry should be a guiding factor in the future development of synthetic routes to this compound. Research in this area should aim to minimize the environmental impact of the synthesis.

Key areas for sustainable synthesis include:

Use of Renewable Starting Materials: Investigating the synthesis of the target compound from bio-based feedstocks would be a significant step towards sustainability.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity under mild, environmentally benign conditions.

Solvent Minimization and Use of Greener Solvents: Developing synthetic procedures that use less solvent or employ greener alternatives to traditional organic solvents is a crucial aspect of sustainable chemistry.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic strategies include:

  • Nucleophilic substitution : Reacting pyrrolidine derivatives with oxolane-containing electrophiles (e.g., chloroethyl-oxolane) under basic conditions (NaH/THF, 0°C) .
  • Cross-coupling : Palladium-catalyzed coupling (Pd(PPh₃)₄, Cs₂CO₃, dioxane) to introduce oxolane moieties via aryl/alkynyl halides .
  • Ester hydrolysis : Acidic/basic hydrolysis of precursor esters (e.g., ethyl or methyl esters) to yield carboxylic acid intermediates, followed by cyclization .

Q. Optimization Tips :

  • Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.
  • Adjust solvent polarity (e.g., THF vs. dioxane) to control reaction rates .

Q. Q2. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., as demonstrated for (E)-3-(Oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione) .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) with polar organic mobile phases (acetonitrile/methanol) to separate enantiomers .
  • Optical rotation : Compare experimental values with computed data (DFT calculations) for stereochemical validation .

Advanced Research Questions

Q. Q3. What computational strategies can predict the reactivity and regioselectivity of this compound in complex reactions?

Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., ICReDD’s workflow combining computation and experimental validation) .
  • Reaction path search algorithms : Identify low-energy intermediates using software like GRRM to optimize synthetic routes .
  • Machine learning : Train models on existing pyrrolidine reaction datasets (e.g., PubChem or proprietary libraries) to predict regioselectivity in cross-coupling reactions .

Q. Q4. How can researchers address contradictions in reported biological activity data for pyrrolidine-oxolane hybrids?

Methodological Answer :

  • Meta-analysis : Compare bioactivity datasets (e.g., IC₅₀ values) across structurally analogous compounds (see ’s table of pyrrolidine derivatives) to identify structure-activity trends .
  • Mechanistic studies : Conduct target-specific assays (e.g., enzyme inhibition or receptor binding) to clarify ambiguous results. For example:
    • Use SPR (surface plasmon resonance) to quantify binding affinities.
    • Perform molecular docking simulations (AutoDock Vina) to map interactions with biological targets .
  • Control experiments : Validate purity via HPLC-MS to rule out interference from impurities (e.g., 2-pyrrolidone derivatives) .

Q. Q5. What methodologies evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Expose the compound to HCl/NaOH (0.1–1 M) at 40–80°C for 24–72 hours .
    • Oxidative stress : Treat with H₂O₂ (3–30%) to assess susceptibility to radical-mediated degradation .
  • Analytical tools :
    • LC-MS/MS : Identify degradation products (e.g., ring-opened aldehydes or carboxylic acids).
    • TGA/DSC : Monitor thermal decomposition profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.